1-(2,6-Difluorophenyl)cyclopropanecarboxylic acid 1-(2,6-Difluorophenyl)cyclopropanecarboxylic acid
Brand Name: Vulcanchem
CAS No.: 139229-58-6
VCID: VC7873179
InChI: InChI=1S/C10H8F2O2/c11-6-2-1-3-7(12)8(6)10(4-5-10)9(13)14/h1-3H,4-5H2,(H,13,14)
SMILES: C1CC1(C2=C(C=CC=C2F)F)C(=O)O
Molecular Formula: C10H8F2O2
Molecular Weight: 198.17 g/mol

1-(2,6-Difluorophenyl)cyclopropanecarboxylic acid

CAS No.: 139229-58-6

Cat. No.: VC7873179

Molecular Formula: C10H8F2O2

Molecular Weight: 198.17 g/mol

* For research use only. Not for human or veterinary use.

1-(2,6-Difluorophenyl)cyclopropanecarboxylic acid - 139229-58-6

Specification

CAS No. 139229-58-6
Molecular Formula C10H8F2O2
Molecular Weight 198.17 g/mol
IUPAC Name 1-(2,6-difluorophenyl)cyclopropane-1-carboxylic acid
Standard InChI InChI=1S/C10H8F2O2/c11-6-2-1-3-7(12)8(6)10(4-5-10)9(13)14/h1-3H,4-5H2,(H,13,14)
Standard InChI Key QRGUMJCPHNBRHI-UHFFFAOYSA-N
SMILES C1CC1(C2=C(C=CC=C2F)F)C(=O)O
Canonical SMILES C1CC1(C2=C(C=CC=C2F)F)C(=O)O

Introduction

Chemical and Structural Properties

Molecular Architecture

The compound’s structure combines a cyclopropane ring—a three-membered carbon ring with significant ring strain—with a 2,6-difluorophenyl substituent and a carboxylic acid group. This configuration creates a rigid, planar geometry that influences its reactivity and interaction with biological targets. The fluorine atoms at the 2- and 6-positions of the phenyl ring enhance electron-withdrawing effects, potentially modulating the compound’s acidity and solubility .

Structural Descriptors

Key structural identifiers include:

  • SMILES: C1CC1(C2=C(C=CC=C2F)F)C(=O)O\text{C1CC1(C2=C(C=CC=C2F)F)C(=O)O}

  • InChIKey: QRGUMJCPHNBRHI-UHFFFAOYSA-N\text{QRGUMJCPHNBRHI-UHFFFAOYSA-N}

  • IUPAC Name: 1-(2,6-difluorophenyl)cyclopropane-1-carboxylic acid .

These identifiers facilitate precise database searches and computational modeling studies.

Physicochemical Characteristics

Predicted and experimental data reveal the following properties:

PropertyValueSource
Boiling Point305.2 \pm 42.0 \, ^\circ\text{C}Predicted
Density1.451±0.06g/cm31.451 \pm 0.06 \, \text{g/cm}^3Predicted
pKa3.0±0.203.0 \pm 0.20Predicted
Melting Point150\text{–}153 \, ^\circ\text{C}Experimental

The relatively high melting point suggests strong intermolecular forces, likely due to hydrogen bonding via the carboxylic acid group . The low pKa indicates moderate acidity, consistent with aromatic carboxylic acids .

Synthesis and Manufacturing

Hydrolysis of Nitrile Precursors

The primary synthesis route involves hydrolyzing 1-(2,6-difluorophenyl)cyclopropylnitrile under acidic conditions. A representative procedure includes:

  • Reaction Setup: Refluxing 17.9 g (100 mmol) of the nitrile precursor in a mixture of ice water (60 mL) and concentrated sulfuric acid (40 mL) for 4 hours .

  • Workup: Cooling the mixture to 25C25^\circ\text{C}, isolating the precipitate via filtration, and washing with water to remove residual acid .

  • Yield: 89% of pure product as colorless crystals .

This method leverages the nitrile group’s susceptibility to hydrolysis, with sulfuric acid acting as a catalyst and proton source.

Optimization Considerations

  • Temperature Control: Prolonged reflux ensures complete conversion but risks side reactions such as decarboxylation.

  • Acid Concentration: Excess sulfuric acid drives the reaction to completion but complicates neutralization steps .
    Alternative pathways, such as enzymatic hydrolysis or microwave-assisted synthesis, remain unexplored in the literature.

Applications and Research Frontiers

Material Science

Cyclopropane derivatives are investigated for their piezoelectric properties in polymer matrices. The compound’s dipole moment, augmented by fluorine atoms, could enhance dielectric constants in specialty plastics .

Hazard CodeDescription
H302Harmful if swallowed
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

Precautionary measures (P264, P270, P301+P312) emphasize using personal protective equipment (PPE) and avoiding inhalation or ingestion .

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